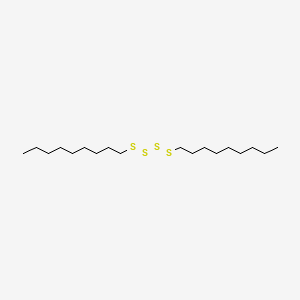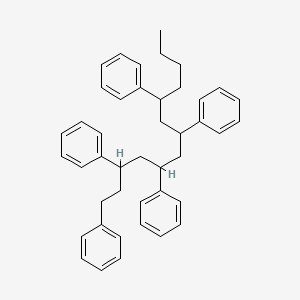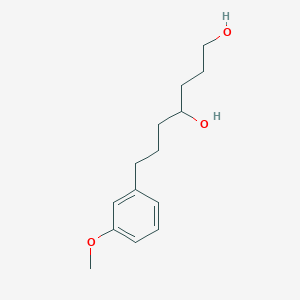
7-(3-Methoxyphenyl)heptane-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-Methoxyphenyl)heptane-1,4-diol is an organic compound with the molecular formula C14H22O3 It features a heptane backbone with a methoxyphenyl group attached to the third carbon and hydroxyl groups on the first and fourth carbons
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Methoxyphenyl)heptane-1,4-diol typically involves multi-step organic reactions. One common method starts with the alkylation of 3-methoxybenzene with a suitable heptane derivative. This is followed by selective hydroxylation at the first and fourth positions of the heptane chain. The reaction conditions often require the use of strong bases, such as sodium hydride, and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
7-(3-Methoxyphenyl)heptane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 7-(3-methoxyphenyl)heptane-1,4-dione, while reduction can produce this compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, 7-(3-Methoxyphenyl)heptane-1,4-diol is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential effects on cellular processes. Its hydroxyl groups can interact with biological molecules, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may have applications in treating certain diseases due to its ability to modulate biological pathways.
Industry
In industry, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 7-(3-Methoxyphenyl)heptane-1,4-diol involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-(3-Hydroxyphenyl)heptane-1,4-diol: Similar structure but with a hydroxyl group instead of a methoxy group.
7-(3-Methoxyphenyl)heptane-1,4-dione: Similar structure but with ketone groups instead of hydroxyl groups.
7-(3-Methoxyphenyl)heptane-1,4-diol acetate: An ester derivative of the compound.
Uniqueness
This compound is unique due to the presence of both methoxy and hydroxyl groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it versatile for various applications, from chemical synthesis to biological research.
Propriétés
Numéro CAS |
112778-17-3 |
|---|---|
Formule moléculaire |
C14H22O3 |
Poids moléculaire |
238.32 g/mol |
Nom IUPAC |
7-(3-methoxyphenyl)heptane-1,4-diol |
InChI |
InChI=1S/C14H22O3/c1-17-14-9-3-6-12(11-14)5-2-7-13(16)8-4-10-15/h3,6,9,11,13,15-16H,2,4-5,7-8,10H2,1H3 |
Clé InChI |
OSHIOLQILCWFQS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)CCCC(CCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)methyl]pentane-2,4-dione](/img/structure/B14293730.png)
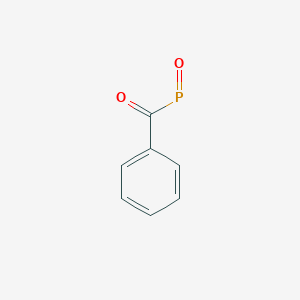
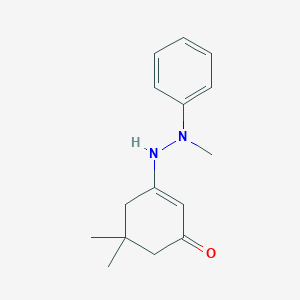

![Acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate](/img/structure/B14293762.png)
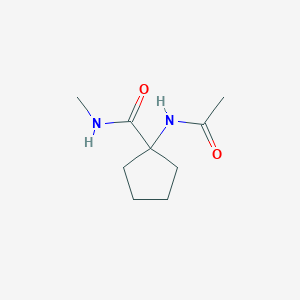
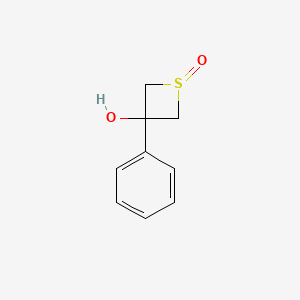
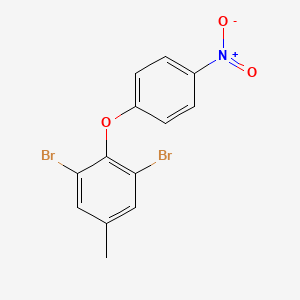
![N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine](/img/structure/B14293794.png)
![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B14293809.png)

